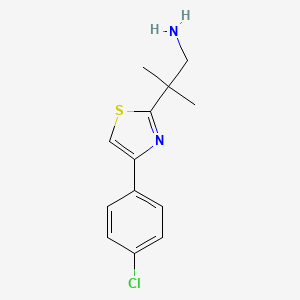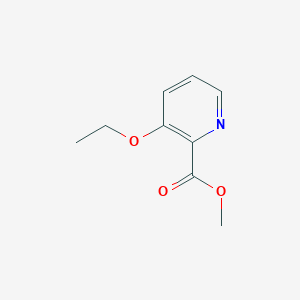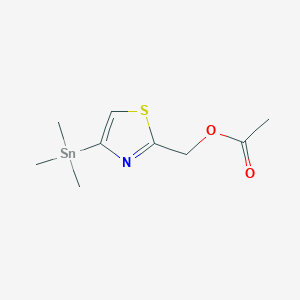
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide is a heterocyclic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes an amino group at the 4th position, a bromine atom at the 8th position, a cyclopropyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position. The molecular formula of this compound is C12H11BrN4O, and it has a molecular weight of approximately 309.15 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile and α-bromoacetophenone under basic conditions.
Amination: The amino group at the 4th position can be introduced through nucleophilic substitution reactions using ammonia or amines.
Cyclopropylation: The cyclopropyl group can be attached to the nitrogen atom via cyclopropylation reactions using cyclopropyl halides.
Carboxamidation: The carboxamide group can be introduced through amidation reactions using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles like thiols, amines, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling using boron reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, alkoxides.
Coupling: Boron reagents, palladium catalysts.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Coupling: Formation of coupled products with new carbon-carbon bonds.
科学的研究の応用
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors and modulating their activity.
Pathway Modulation: Affecting signaling pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 4-amino-8-bromo-N-propylcinnoline-3-carboxamide
- 8-methoxycoumarin-3-carboxamides
- Indole derivatives
Uniqueness
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the combination of amino, bromine, and carboxamide functionalities make it a versatile compound for various applications .
特性
分子式 |
C12H11BrN4O |
|---|---|
分子量 |
307.15 g/mol |
IUPAC名 |
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O/c13-8-3-1-2-7-9(14)11(17-16-10(7)8)12(18)15-6-4-5-6/h1-3,6H,4-5H2,(H2,14,16)(H,15,18) |
InChIキー |
IOCLBSGWUXPQED-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2=NN=C3C(=C2N)C=CC=C3Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(5-Pyridin-2-yl[1,3,4]oxadiazol-2-yl)pentanoic acid](/img/structure/B8443519.png)





![(S)-benzyl-2-(8-bromo-6-methylimidazo[1,2-a]pyridin-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8443548.png)


